

Spectroscopic Analysis of Disperse Red 153: A Technical Guide

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Compound of Interest

Compound Name: *Disperse Red 153*

Cat. No.: *B13743713*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectroscopic techniques used in the analysis of **Disperse Red 153**, a significant monoazo dye. The information presented herein is intended to equip researchers, scientists, and professionals in drug development with the necessary details to understand and implement these analytical methods. This guide covers the principles, experimental protocols, and data interpretation for the characterization of **Disperse Red 153**.

Introduction to Disperse Red 153

Disperse Red 153 is a synthetic dye belonging to the azo class of compounds, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-).[1] It is primarily used in the textile industry for dyeing polyester and other synthetic fibers due to its good color fastness.[2] Chemically, it is identified by the CAS number 78564-87-1 and the molecular formula $C_{18}H_{15}Cl_2N_5S$.[3] The dye is soluble in organic solvents such as acetone, chloroform, and dimethylformamide (DMF), presenting as a deep red powder.[2] Understanding its spectroscopic properties is crucial for quality control, environmental monitoring, and research into its potential applications and biological interactions.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for characterizing the electronic transitions within a molecule. For azo dyes like **Disperse Red 153**, the absorption in the visible region is

responsible for their color. The position of the maximum absorption wavelength (λ_{max}) can be influenced by the solvent, a phenomenon known as solvatochromism.

Quantitative Data

While specific UV-Vis absorption maxima for **Disperse Red 153** in various solvents are not readily available in the reviewed literature, the following table presents data for the closely related Disperse Red 19 as an illustrative example of the expected absorption profile in an organic solvent.

Spectroscopic Parameter	Value (for Disperse Red 19 in Ethanol)	Reference
Absorption Maximum 1 (λ_{max})	285 nm	[4]
Absorption Maximum 2 (λ_{max})	495 nm	[4]

Experimental Protocol: UV-Vis Spectroscopy

- Preparation of Stock Solution: Accurately weigh a small amount of **Disperse Red 153** powder and dissolve it in a suitable volatile solvent in which it is readily soluble, such as acetone or chloroform, to prepare a stock solution of known concentration (e.g., 1 mg/mL).
- Preparation of Working Solutions: From the stock solution, prepare a series of dilutions in the desired spectroscopic-grade solvents (e.g., methanol, ethanol, acetone, DMSO, chloroform) to a final concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.1 to 1.0 AU).
- Instrument Setup:
 - Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 15-20 minutes for stabilization.
 - Set the wavelength range for scanning, typically from 200 to 800 nm for a broad overview.
- Blank Measurement: Fill a quartz cuvette with the pure solvent that was used to prepare the working solution. Place the cuvette in the spectrophotometer and record a baseline (autozero).

- Sample Measurement:
 - Rinse the cuvette with a small amount of the sample solution before filling it.
 - Place the sample cuvette in the spectrophotometer.
 - Acquire the absorption spectrum of the sample.
- Data Analysis:
 - Identify the wavelength(s) of maximum absorbance (λ_{max}).
 - If studying solvatochromism, repeat the measurement for solutions prepared in different solvents and compare the λ_{max} values.

Fluorescence Spectroscopy

Fluorescence spectroscopy provides information about the electronic excited states of a molecule. While many azo dyes are known to have low fluorescence quantum yields due to efficient non-radiative decay pathways, some do exhibit measurable fluorescence.

Quantitative Data

Specific fluorescence data for **Disperse Red 153** is not extensively reported. The following table provides data for the related compound, Disperse Red 19, to illustrate the expected fluorescence characteristics.

Spectroscopic Parameter	Value (for Disperse Red 19 in Ethanol)	Reference
Excitation Wavelength (λ_{ex})	250 nm	[4]
Emission Maximum 1 (λ_{em})	324 nm	[4]
Emission Maximum 2 (λ_{em})	640 nm	[4]

Experimental Protocol: Fluorescence Spectroscopy

- Sample Preparation: Prepare a dilute solution of **Disperse Red 153** in a spectroscopic-grade solvent. The concentration should be low enough to avoid inner filter effects (typically with an absorbance of less than 0.1 at the excitation wavelength).
- Instrument Setup:
 - Turn on the fluorescence spectrophotometer and allow the excitation lamp to stabilize.
 - Set the excitation wavelength. This is often chosen to be the λ_{max} determined from UV-Vis spectroscopy.
 - Set the emission wavelength range to be scanned, starting from a wavelength slightly longer than the excitation wavelength to avoid Rayleigh scattering.
 - Set the excitation and emission slit widths to control the spectral resolution and signal intensity.
- Blank Measurement: Record a spectrum of the pure solvent to identify any background fluorescence or Raman scattering peaks.
- Sample Measurement:
 - Place the cuvette containing the sample solution in the fluorometer.
 - Acquire the fluorescence emission spectrum.
 - To obtain an excitation spectrum, set the emission monochromator to the wavelength of maximum emission and scan the excitation monochromator.
- Quantum Yield Determination (Optional):
 - The fluorescence quantum yield can be determined using a relative method with a well-characterized standard that absorbs and emits in a similar spectral region.
 - Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.

- The quantum yield is calculated using the following equation: $\Phi_{\text{sample}} = \Phi_{\text{std}} * (I_{\text{sample}} / I_{\text{std}}) * (A_{\text{std}} / A_{\text{sample}}) * (n_{\text{sample}}^2 / n_{\text{std}}^2)$ where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds by providing information about the chemical environment of atomic nuclei, primarily ^1H and ^{13}C .

Quantitative Data

Detailed ^1H and ^{13}C NMR data specifically for **Disperse Red 153** are not available in the searched literature. However, for azo dyes in general, a characteristic sharp, highly deshielded peak in the ^1H NMR spectrum between 14-16 ppm can provide evidence for a charged tautomeric form with an intramolecular hydrogen bond.[5]

Experimental Protocol: NMR Spectroscopy

- Sample Preparation:
 - Dissolve approximately 5-10 mg of **Disperse Red 153** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6). The choice of solvent depends on the solubility of the dye and the desired chemical shift window.
 - Filter the solution if any solid particles are present to prevent shimming problems.
 - Transfer the solution to an NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity.

- Tune and match the probe for the desired nucleus (^1H or ^{13}C).
- ^1H NMR Acquisition:
 - Set the appropriate spectral width, acquisition time, and relaxation delay.
 - Acquire the free induction decay (FID) signal.
 - Perform Fourier transformation, phase correction, and baseline correction on the FID to obtain the ^1H NMR spectrum.
- ^{13}C NMR Acquisition:
 - Set up the experiment for ^{13}C detection, which typically requires a larger number of scans due to the lower natural abundance and smaller gyromagnetic ratio of ^{13}C .
 - Broadband proton decoupling is usually applied to simplify the spectrum and improve signal-to-noise.
 - Process the data similarly to the ^1H NMR spectrum.
- 2D NMR (Optional):
 - Experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to aid in the complete assignment of proton and carbon signals.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

Quantitative Data

A specific mass spectrum for **Disperse Red 153** was not found in the search results. However, based on its molecular formula ($\text{C}_{18}\text{H}_{15}\text{Cl}_2\text{N}_5\text{S}$), the expected monoisotopic mass of the

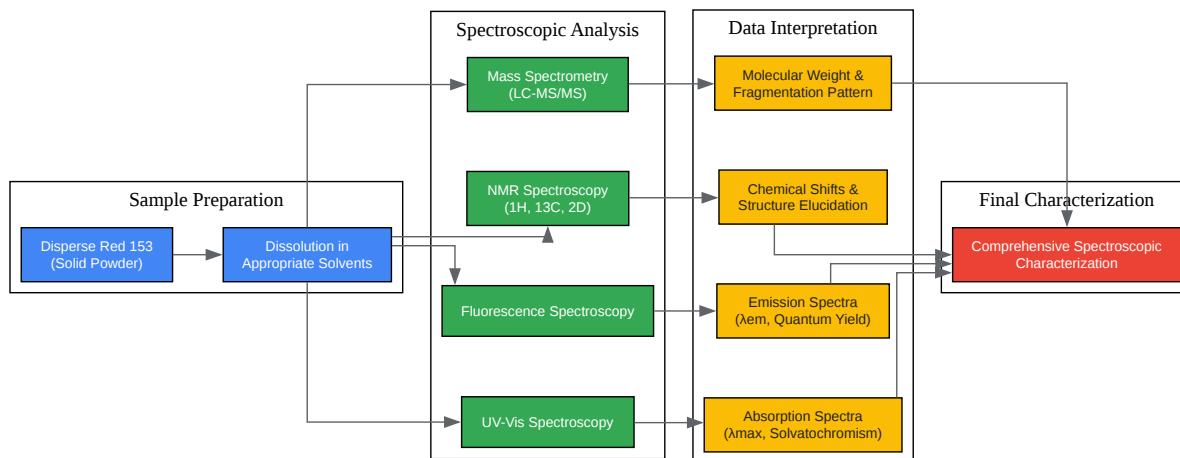
molecular ion $[M]^+$ would be approximately 403.04 g/mol. Analysis by techniques like LC-MS/MS would involve monitoring for this parent ion and its characteristic fragment ions.

Experimental Protocol: LC-MS/MS

- Sample Preparation:
 - Prepare a dilute solution of **Disperse Red 153** in a solvent compatible with the liquid chromatography (LC) mobile phase, such as methanol.
- Liquid Chromatography (LC) Separation:
 - Inject the sample into an HPLC or UHPLC system.
 - Use a suitable column (e.g., C18) and a gradient elution with a mobile phase consisting of, for example, water with 0.1% formic acid (A) and methanol or acetonitrile (B).[\[6\]](#)
- Mass Spectrometry (MS) Analysis:
 - The eluent from the LC is directed to the mass spectrometer.
 - Use an appropriate ionization source, such as electrospray ionization (ESI) in positive ion mode.
 - Acquire data in full scan mode to detect the molecular ion.
 - For structural confirmation and enhanced sensitivity, use tandem mass spectrometry (MS/MS) in a product ion scan mode. This involves selecting the molecular ion (precursor ion) and subjecting it to collision-induced dissociation (CID) to generate fragment ions (product ions).
 - For quantitative analysis, a multiple reaction monitoring (MRM) method can be developed by selecting specific precursor-to-product ion transitions.[\[7\]](#)

Experimental Workflow

The following diagram illustrates a general workflow for the comprehensive spectroscopic analysis of **Disperse Red 153**.



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General workflow for the spectroscopic analysis of **Disperse Red 153**.

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References

- 1. lcms.cz [lcms.cz]
- 2. worlddyeviety.com [worlddyeviety.com]
- 3. Disperse Red 153 | lookchem [lookchem.com]
- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 5. Structural analysis of azo dyes using NMR spectroscopy and X-ray crystallography - American Chemical Society [acs.digitellinc.com]
- 6. academic.oup.com [academic.oup.com]
- 7. SATRA TM459: The Quantitative Analysis of Disperse Dyes by LC-MS [satra.com]
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